4-Nitro-1H-indazole-3-carbonitrile

Vue d'ensemble

Description

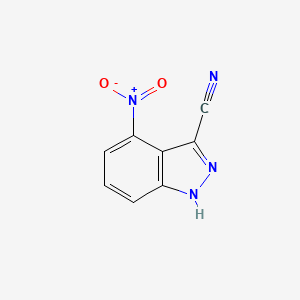

4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 4-position and a cyano group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Applications De Recherche Scientifique

4-Nitro-1H-indazole-3-carbonitrile has several applications in scientific research:

Mécanisme D'action

Target of Action

Indazole derivatives, which include 4-nitro-1h-indazole-3-carbonitrile, have been found to have a wide variety of medicinal applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that indazole derivatives interact with their targets, leading to changes that result in their biological activity . The interaction often involves the formation of covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that indazole derivatives are highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Indazole derivatives are known to have a broad range of biological activities, suggesting that this compound may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-indazole-3-carbonitrile typically involves the following steps:

Nitrosation of Indoles: This method involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-1H-indazole-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-amino-1H-indazole-3-carbonitrile.

Substitution: Formation of substituted indazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-3-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Amino-1H-indazole-3-carbonitrile: The amino group can participate in different types of reactions compared to the nitro group.

4-Nitro-1H-indazole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.

Uniqueness

4-Nitro-1H-indazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Activité Biologique

4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. This compound is notable for its unique chemical structure, which includes both nitro and cyano groups, contributing to its diverse biological activities. Research has indicated that indazole derivatives exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The compound has been shown to affect multiple biochemical pathways, including:

- Anticancer Activity: Indazole derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various mechanisms.

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, likely through inhibition of protein synthesis and disruption of cell membrane integrity.

- Anti-inflammatory Effects: Research suggests that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these activities typically range from 10 to 30 µM, indicating moderate potency.

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 - 30 |

| Escherichia coli | 20 - 40 |

| Candida albicans | 25 - 50 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Cancer Cell Line Study: A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at 20 µM concentration) after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through apoptosis induction via the activation of caspase pathways.

- Antimicrobial Efficacy: Research evaluating the antimicrobial properties against MRSA revealed that the compound exhibited an MIC value of approximately 15 µg/mL, outperforming traditional antibiotics such as penicillin. Additionally, it demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.

Pharmacokinetics

The pharmacokinetic profile of indazole derivatives suggests high solubility in polar solvents, which may enhance their bioavailability. Factors such as pH, temperature, and the presence of other molecules can influence the absorption and distribution of this compound in biological systems.

Propriétés

IUPAC Name |

4-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHFZCRAUODOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737401 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260386-34-2 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.